N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with various functional groups, including dimethylphenyl, ethylphenyl, and morpholinyl groups
Preparation Methods
The synthesis of N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: This is usually achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: The triazine ring is then subjected to substitution reactions to introduce the dimethylphenyl, ethylphenyl, and morpholinyl groups. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated purification systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. This is often achieved using nucleophilic or electrophilic reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N2-(3,4-dimethylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
N2-(4-methylphenyl)-N4-(3-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a different substitution pattern on the phenyl ring.
N2-(3,4-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a different substitution pattern on the ethylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(3-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-4-18-6-5-7-19(15-18)24-21-26-22(25-20-9-8-16(2)17(3)14-20)28-23(27-21)29-10-12-30-13-11-29/h5-9,14-15H,4,10-13H2,1-3H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBNYXTKIYMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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